molecular formula C8H5BrFN B1517404 4-Bromo-2-fluoro-5-methylbenzonitrile CAS No. 916792-13-7

4-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No. B1517404
M. Wt: 214.03 g/mol
InChI Key: AVBKISZUVMWQIA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzonitrile is a phenolic cyanide derivative . It is also known as 2-bromo-4-fluoro-5-methylbenzonitrile .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile involves a multi-step reaction. The first step involves the use of N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The second step involves the use of sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes, followed by heating at 50°C .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-5-methylbenzonitrile is C8H5BrFN. The average mass is 214.034 Da and the monoisotopic mass is 212.958939 Da .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-methylbenzonitrile is a white or off-white crystalline solid with a melting point of 63-67 °C. It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water. The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .

Scientific Research Applications

Synthesis and Halodeboronation Applications

A study by Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrating the transformation's generality through the halodeboronation of various aryl boronic acids. This method produced aryl bromides and chlorides efficiently, highlighting the compound's utility in synthesizing related benzonitrile derivatives with potential applications in organic synthesis and material science (Szumigala et al., 2004).

Herbicide Resistance in Transgenic Plants

Stalker et al. (1988) explored the application of a bacterial detoxification gene to confer herbicide resistance in transgenic tobacco plants. The gene, bxn, enabled these plants to resist high levels of bromoxynil, a herbicide inhibiting photosynthesis. This study signifies the potential biotechnological use of similar chemical compounds in developing herbicide-resistant crops, contributing to agricultural biotechnology (Stalker et al., 1988).

Radiochemical Synthesis

Research by Guo et al. (2008) on meta-halo-3-methylbenzonitrile derivatives, including those related to 4-bromo-2-fluoro-5-methylbenzonitrile, showed their reactivity towards aromatic nucleophilic substitution, facilitated by microwave-induced fluorination. This study underscores the significance of these compounds in synthesizing radiochemicals, especially for imaging and diagnostic purposes (Guo et al., 2008).

Spectroscopic and Theoretical Studies

An investigation conducted by Shajikumar and Raman (2018) into 4-Bromo-3-methylbenzonitrile through both experimental and theoretical spectroscopic studies aimed to understand its electronic structure, vibrational properties, and potential applications. This research contributes to the field of molecular electronics and material science, providing insights into the properties and applications of similar halogenated benzonitriles (Shajikumar & Raman, 2018).

Safety And Hazards

4-Bromo-2-fluoro-5-methylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that the compound could have potential applications in various research fields.

properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKISZUVMWQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652922
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylbenzonitrile

CAS RN

916792-13-7
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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